Ethyl hexanoate Ethyl hexanoate Ethyl hexanoate is one of the odorants contributing to the typical guava aroma. It also contributes to the fresh strawberry aroma.
Ethyl hexanoate, an ester, is a volatile aroma and fragrance compound which impacts the quality and flavor of wine, beer and Japanese sake.
Ethyl hexanoate is the main flavor component identified in Chinese strong-flavored liquor (CSFL).
Ethyl hexanoate is a fatty acid ethyl ester obtained by the formal condensation of hexanoic acid with ethanol. It has a role as a metabolite. It is a fatty acid ethyl ester and a hexanoate ester.
, also known as ethyl N-hexanoat or ethyl caproate, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Thus, is considered to be a fatty ester lipid molecule. exists as a solid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). has been detected in multiple biofluids, such as feces, saliva, and urine. Within the cell, is primarily located in the cytoplasm. exists in all eukaryotes, ranging from yeast to humans. is a sweet, apple peel, and banana tasting compound that can be found in a number of food items such as passion fruit, fruits, pomes, and guava. This makes a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 123-66-0
VCID: VC20853758
InChI: InChI=1S/C8H16O2/c1-3-5-6-7-8(9)10-4-2/h3-7H2,1-2H3
SMILES: CCCCCC(=O)OCC
Molecular Formula: C8H16O2
Molecular Weight: 144.21 g/mol

Ethyl hexanoate

CAS No.: 123-66-0

Cat. No.: VC20853758

Molecular Formula: C8H16O2

Molecular Weight: 144.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl hexanoate - 123-66-0

Specification

CAS No. 123-66-0
Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
IUPAC Name ethyl hexanoate
Standard InChI InChI=1S/C8H16O2/c1-3-5-6-7-8(9)10-4-2/h3-7H2,1-2H3
Standard InChI Key SHZIWNPUGXLXDT-UHFFFAOYSA-N
SMILES CCCCCC(=O)OCC
Canonical SMILES CCCCCC(=O)OCC
Boiling Point 167.0 °C
Melting Point -67.0 °C
Mp -67.5 °
-67.5°C

Introduction

Chemical Properties and Structural Characteristics

Ethyl hexanoate (C₈H₁₆O₂) is an ester formed from ethanol and hexanoic acid. It presents as a colorless liquid with powerful fruity olfactory characteristics reminiscent of pineapple and banana, with secondary wine-like notes .

Physical and Chemical Properties

The compound possesses distinctive physical and chemical attributes that contribute to its commercial utility and application versatility. These properties are summarized in the following table:

PropertyValue
CAS Number123-66-0
Molecular FormulaC₈H₁₆O₂
Molecular Weight144.21 g/mol
Melting Point-67°C
Boiling Point168°C
Density0.871 g/mL at 20°C
Vapor Density5 (vs air)
Refractive Indexn20/D 1.407
Flash Point121°F
Water Solubility0.63g/L (practically insoluble)
Physical FormClear colorless liquid
InChIKeySHZIWNPUGXLXDT-UHFFFAOYSA-N

Sensory Profile

Ethyl hexanoate possesses a distinctive sensory profile characterized by a powerful fruity odor with prominent pineapple and banana notes. The compound has also been reported to exhibit wine-like olfactory characteristics . These sensory attributes make it particularly valuable in the flavor and fragrance industries, where it contributes to the creation of tropical fruit profiles in various applications.

Production and Synthesis Methods

Ethyl hexanoate can be obtained through both natural extraction and synthetic manufacturing processes, with the latter being more common for commercial-scale production.

Natural Sources

The compound occurs naturally in various fruits, most notably in Ananas sativus (pineapple) . It is one of the key compounds responsible for the characteristic aroma of ripe pineapples. Extraction from natural sources typically involves isolation techniques such as steam distillation or solvent extraction, followed by purification processes.

Synthetic Production

Commercial production of ethyl hexanoate primarily relies on synthetic methods. The most common approach involves direct esterification of hexanoic acid (caproic acid) with ethyl alcohol . This reaction typically requires an acid catalyst and proceeds under controlled temperature conditions to achieve optimal yields. The general reaction can be represented as:

Hexanoic acid + Ethanol → Ethyl hexanoate + Water

The synthetic process offers advantages in terms of scalability, consistency, and cost-effectiveness compared to natural extraction methods.

Industrial Applications and Usage

Ethyl hexanoate finds applications across multiple industries due to its distinctive sensory properties and chemical characteristics.

Food and Beverage Industry

In the food sector, ethyl hexanoate serves as a key flavoring agent, particularly in:

  • Fruit-flavored products (especially pineapple, banana, and strawberry flavorings)

  • Confectionery and baked goods

  • Beverages and alcoholic drinks

  • Dairy products and desserts

Fragrance and Cosmetic Applications

Within the fragrance industry, ethyl hexanoate is valued for its:

  • Contribution to fruity-floral accords in perfume compositions

  • Use in personal care products such as soaps, lotions, and shampoos

  • Role in home fragrance products like candles and air fresheners

Other Industrial Applications

Beyond food and fragrance, ethyl hexanoate has applications in:

  • Tobacco flavoring

  • Industrial solvents

  • Chemical intermediates in various manufacturing processes

The study established a No Observed Adverse Effect Level (NOAEL) of 333 mg/kg/day for ethyl hexanoate . Based on this NOAEL and applying standard uncertainty factors (10× for interspecies differences and 10× for intraspecies variations), a Reference Dose (RfD) of 3.33 mg/kg/day was calculated .

Skin Sensitization

Data on ethyl hexanoate and read-across analog methyl octanoate (CAS # 111-11-5) established a No Expected Sensitization Induction Level (NESIL) of 4700 μg/cm² for the skin sensitization endpoint , indicating low sensitization potential at typical use levels.

Regulatory Status and Approvals

Food and Flavor Regulations

Ethyl hexanoate is approved for use as a food flavoring agent in many jurisdictions. Notably:

  • It has FEMA (Flavor and Extract Manufacturers Association) designation number 2439

  • It is included in the JECFA (Joint FAO/WHO Expert Committee on Food Additives) database with number 31

  • It is generally recognized as safe (GRAS) for its intended use as a flavoring substance in the United States

Future Prospects and Research Directions

Emerging Applications

Ongoing research continues to explore new applications for ethyl hexanoate, particularly in:

  • Sustainable flavor solutions for plant-based food alternatives

  • Novel fragrance compositions targeting emerging consumer preferences

  • Potential medical and pharmaceutical applications

Production Innovation

Research efforts are increasingly focused on developing more sustainable and eco-friendly production methods for ethyl hexanoate, including:

  • Enzyme-catalyzed bioproduction methods

  • Green chemistry approaches with reduced environmental impact

  • Optimization of extraction techniques from natural sources

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